molecular formula C11H9ClF3N3 B11847756 4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride CAS No. 1179362-98-1

4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride

Cat. No.: B11847756
CAS No.: 1179362-98-1
M. Wt: 275.66 g/mol
InChI Key: AJUVPYTUDYIMMM-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H9ClF3N3 and a molecular weight of 275.66 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a quinoline ring, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)quinoline with a suitable carboximidamide precursor under specific reaction conditions . The reaction typically requires the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance the reaction rate. Industrial production methods often involve bulk manufacturing processes, ensuring high purity and consistent quality of the compound .

Chemical Reactions Analysis

4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions are often quinoline derivatives with various functional groups attached .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinoline ring structure enables the compound to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1179362-98-1

Molecular Formula

C11H9ClF3N3

Molecular Weight

275.66 g/mol

IUPAC Name

4-(trifluoromethyl)quinoline-2-carboximidamide;hydrochloride

InChI

InChI=1S/C11H8F3N3.ClH/c12-11(13,14)7-5-9(10(15)16)17-8-4-2-1-3-6(7)8;/h1-5H,(H3,15,16);1H

InChI Key

AJUVPYTUDYIMMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=N)N)C(F)(F)F.Cl

Origin of Product

United States

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